2-methanesulfonyl-1,3,5-trimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methanesulfonyl-1,3,5-trimethylbenzene is an organic compound with the molecular formula C10H14O2S. It is a derivative of benzene, featuring three methyl groups and a methylsulfonyl group attached to the benzene ring. This compound is known for its unique chemical properties and its applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methanesulfonyl-1,3,5-trimethylbenzene typically involves the sulfonation of 1,3,5-trimethylbenzene (mesitylene) with a sulfonating agent such as methylsulfonyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective introduction of the methylsulfonyl group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product. The reaction is typically conducted in a batch or continuous flow reactor, depending on the production scale .
Chemical Reactions Analysis
Types of Reactions: 2-methanesulfonyl-1,3,5-trimethylbenzene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthiol group under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid, and manganese dioxide are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Methylthiol derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
2-methanesulfonyl-1,3,5-trimethylbenzene has diverse applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-methanesulfonyl-1,3,5-trimethylbenzene involves its interaction with specific molecular targets and pathways. The methylsulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Mesitylene (1,3,5-Trimethylbenzene): A similar compound with three methyl groups but without the methylsulfonyl group.
1,2,4-Trimethylbenzene (Pseudocumene): Another isomer of trimethylbenzene with different methyl group positions.
1,2,3-Trimethylbenzene (Hemimellitene): An isomer with methyl groups at different positions on the benzene ring.
Uniqueness: 2-methanesulfonyl-1,3,5-trimethylbenzene is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This functional group enhances its utility in various chemical reactions and applications, making it a valuable compound in scientific research and industrial processes .
Properties
IUPAC Name |
1,3,5-trimethyl-2-methylsulfonylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c1-7-5-8(2)10(9(3)6-7)13(4,11)12/h5-6H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSJEUVPFFSEBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341953 |
Source
|
Record name | Benzene, 1,3,5-trimethyl-2-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30341953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6462-31-3 |
Source
|
Record name | Benzene, 1,3,5-trimethyl-2-(methylsulfonyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6462-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,3,5-trimethyl-2-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30341953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.